NoName
Overview
Description
NoName is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.136827821 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functional Programming Language and Development Environment : NoName is identified as a functional programming language with a unique development environment designed for testing evaluation and transformation strategies in recursive program schemes. This application is significant for computer science research, especially in programming language development and software engineering (Braxmeier, Ernst, Mößle, & Vogler, 2010).
Analysis of Essential Oils : Research on Cassia mimosoides var. This compound (M.) essential oil identified various volatile flavor components. The study of compositional changes over time at different temperatures provides insights into the stability and characteristics of essential oils, which is important in fields like pharmacology and aroma therapy (Ahn & Choi, 2009).
Economic Modeling : A quarterly model for the Belgian economy, named this compound, was developed to provide quantitative input into policy analysis and projection processes. This model, featuring micro-foundations and explicit expectations, is a significant tool in economic research and forecasting (Jeanfils & Burggraeve, 2005).
Smartphone Motion Sensor Data Analysis : In a study involving a team named this compound, a generative adversarial network (GAN) approach was used to recognize transportation modes from smartphone sensor data. This research is crucial for the development of intelligent transportation systems and mobile computing (Günthermann, Simpson, & Roggen, 2020).
Material Design for Technology Development : Research on plasma-enhanced chemical vapor deposition SiCH films for low-k cap layers in ultra-large-scale integrated devices discusses the creation of films with Si–C2H4–Si networks. This is vital in the field of materials science, particularly for developing components in advanced electronic devices (Shimizu et al., 2013).
Properties
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-7(10-12)6-9(3,4)11(8)13/h12-13H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBWJKQHSEVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(N1O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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